molecular formula C19H14ClNO3S2 B2998821 (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 1414727-15-3

(Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2998821
CAS No.: 1414727-15-3
M. Wt: 403.9
InChI Key: MBNQKXPZUNTJDC-WJDWOHSUSA-N
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Description

The compound (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid belongs to the rhodanine class of heterocycles, which are characterized by a 4-oxo-2-thioxothiazolidine core. This derivative features:

  • A Z-configuration at the C5 arylidene double bond, critical for stereospecific interactions with biological targets.
  • A 4-chlorobenzylidene substituent at the C5 position, introducing electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3S2/c20-14-8-6-13(7-9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNQKXPZUNTJDC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidinone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Meta-chloro (compound 17) vs. para-chloro (target compound) alters steric bulk and electronic interactions. Para-substitution may improve target binding due to linear geometry.
  • Synthetic Efficiency : Fluorinated analogs (e.g., 6c) achieve higher yields (94%) due to milder reaction conditions , whereas nitro-substituted Les-3331 requires rigorous reflux (64% yield) .
  • Thermal Stability : Nitro-substituted Les-3331 exhibits the highest melting point (240–242°C), likely due to strong intermolecular dipole interactions .
Anticancer Potential
  • Les-3331 : Demonstrates potent activity against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction, attributed to the electron-deficient 4-nitrophenyl group enhancing DNA intercalation .
  • Compound 17 (3-chloro) : Shows moderate cytotoxicity, suggesting chloro position impacts efficacy .
Antimicrobial Activity
  • Compound 6c (4-fluoro) : Exhibits broad-spectrum activity against bacterial and fungal pathogens, linked to fluorine’s electronegativity and membrane penetration .
Hypothetical Activity of Target Compound

The para-chloro group in the target compound may enhance antiproliferative activity compared to meta-chloro analogs, as para-substitution often improves binding to hydrophobic enzyme pockets (e.g., kinases or proteases).

Physicochemical Properties

  • Lipophilicity: The 4-phenoxy group in compound 28 increases logP, favoring blood-brain barrier penetration, whereas the carboxylic acid moiety balances aqueous solubility .
  • Solubility: Nitro-substituted Les-3331 has poor aqueous solubility (necessitating DMF/ethanol recrystallization) , while fluorinated analogs (6c) show improved solubility due to polar C-F bonds .

Biological Activity

(Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a thioxothiazolidin core and various substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound has a molecular formula of C₁₈H₁₅ClN₂O₂S₂ and a molecular weight of 372.90 g/mol. Its structure includes:

  • Thioxothiazolidin ring : Contributes to various biological activities.
  • Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Carboxylic acid group : Essential for its biological activity and pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 mg/ml
Staphylococcus epidermidis16–32 mg/ml
Bacillus subtilisNot effective

Anticancer Activity

The anticancer potential of (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid has been investigated in several studies. Notably, it demonstrated cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. The compound's mechanism involves the induction of apoptosis and modulation of key apoptotic pathways.

Case Study:
In vitro studies revealed that the compound increased caspase-8 and caspase-9 concentrations in treated cells, indicating activation of the intrinsic apoptotic pathway. Additionally, it reduced the expression of autophagy markers such as LC3A and Beclin-1.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction via caspase activation
MDA-MB-23112Inhibition of topoisomerase II

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Synthesis and Pharmacological Implications

The synthesis of (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Understanding the structure-activity relationship (SAR) is vital for optimizing its therapeutic potential.

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